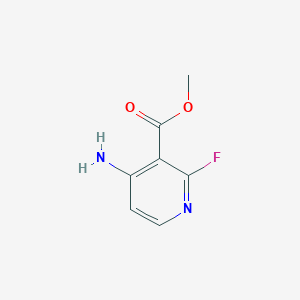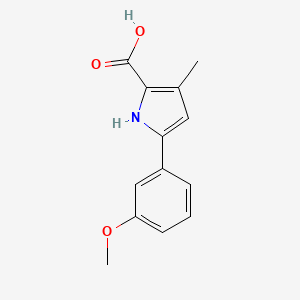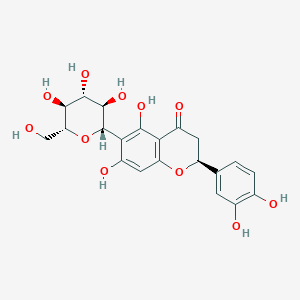
Eriodictyol-6-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eriodictyol-6-glucoside is a flavonoid glycoside, specifically a derivative of eriodictyol, which is a flavanone. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound is found in various medicinal plants, citrus fruits, and vegetables. It has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eriodictyol-6-glucoside typically involves the glycosylation of eriodictyol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to eriodictyol. This reaction is often carried out in aqueous media at mild temperatures to preserve the integrity of the flavonoid structure .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine. This method involves optimizing the biosynthetic pathway of naringenin, an upstream intermediate, and subsequently converting it to eriodictyol through the expression of specific genes .
Analyse Chemischer Reaktionen
Types of Reactions: Eriodictyol-6-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavonoid structure to a hydroxyl group.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acylation or alkylation reagents can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: It is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory effects.
Medicine: Eriodictyol-6-glucoside has shown promise in protecting against oxidative stress and inflammation, making it a potential candidate for developing therapeutic agents for neurodegenerative diseases and other inflammatory conditions.
Industry: It is used in the food and nutraceutical industries for its health-promoting properties
Wirkmechanismus
The mechanism of action of eriodictyol-6-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the activation of the Nrf2/HO-1 pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.
Neuroprotective Activity: It protects neuronal cells from oxidative stress-induced apoptosis by activating survival pathways.
Vergleich Mit ähnlichen Verbindungen
Eriodictyol-6-glucoside can be compared with other similar flavonoid glycosides, such as:
- Eriodictyol-7-O-glucoside
- Hesperetin 7-O-glucoside
- Eriocitrin
- Neoeriocitrin
- Hesperidin
Uniqueness: this compound is unique due to its specific glycosylation at the 6-position, which may influence its solubility, stability, and biological activity compared to other glycosides .
Eigenschaften
Molekularformel |
C21H22O11 |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-3,5,12,14,17,19-24,26-30H,4,6H2/t12-,14+,17+,19-,20+,21-/m0/s1 |
InChI-Schlüssel |
FNJRUYGFVNGXTL-JVVVWQBKSA-N |
Isomerische SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O |
Kanonische SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)

![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)
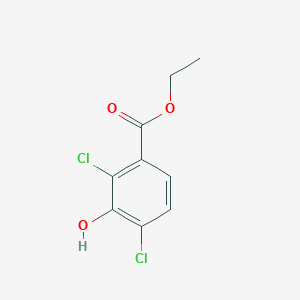
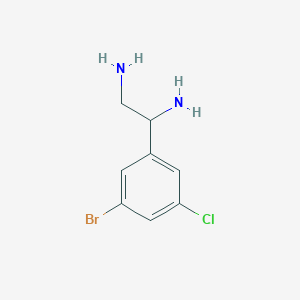

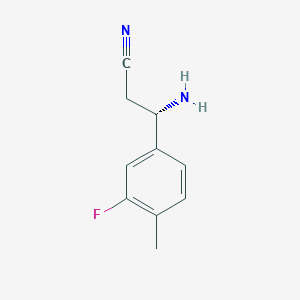
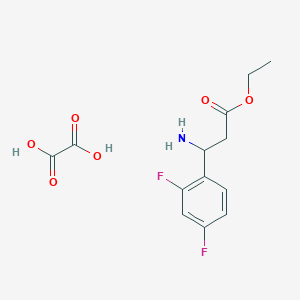
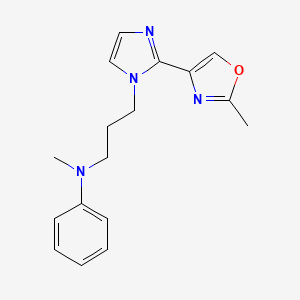
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)
